1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring is formed through a cyclization reaction.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction.
Attachment of the Thiophene Ring: The thiophene ring is attached using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(phenylmethyl)piperidine-4-carboxamide
- 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Uniqueness
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is unique due to its combination of a furan ring and a thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-19(20-13-15-3-2-12-26-15)14-7-9-23(10-8-14)18-6-5-16(21-22-18)17-4-1-11-25-17/h1-6,11-12,14H,7-10,13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVLOCYRRJVRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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